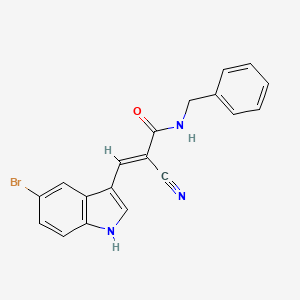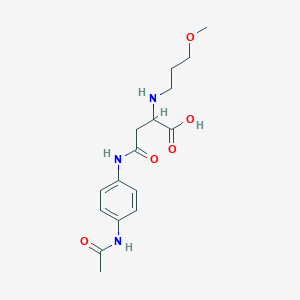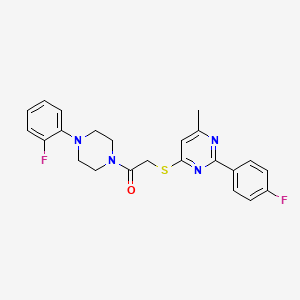
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C28H34N4O4 and its molecular weight is 490.604. The purity is usually 95%.
BenchChem offers high-quality N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Properties
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide has been studied for its structural aspects and properties, particularly in forming gels and crystalline solids upon treatment with different acids. These compounds are of interest due to their potential in forming host-guest complexes with enhanced fluorescence emission properties, which can have applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Analgesic and Anti-inflammatory Activities
Research has been conducted on derivatives of N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide for potential analgesic and anti-inflammatory activities. These compounds have been shown to exhibit significant activity in these areas, offering insights into new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activities
The compound and its derivatives have been evaluated for antimicrobial activities. Certain derivatives have shown effectiveness against various microbial strains, suggesting potential applications in the development of new antimicrobial agents (Patel & Shaikh, 2011).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of derivatives of this compound indicates potential applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This research is pivotal for the development of more efficient solar energy technologies (Wu et al., 2009).
Enzyme Inhibition and Molecular Docking Studies
Studies on enzyme inhibition and molecular docking have been conducted with this compound's derivatives. These studies are crucial for understanding the interactions of these compounds with biological molecules, which can lead to the development of new drugs for various diseases (Riaz et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid with n-butylamine, followed by acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid", "n-butylamine", "acetic anhydride", "dichloromethane", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "water" ] "Reaction": [ "Step 1: To a solution of 2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and diisopropylethylamine (1.2 equiv). Stir the mixture at room temperature for 10 minutes.", "Step 2: Add n-butylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add N,N-dimethylformamide (DMF) (1.2 equiv) to the reaction mixture and stir at room temperature for 30 minutes.", "Step 4: Add acetic anhydride (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 5: Quench the reaction by adding a saturated solution of sodium bicarbonate and sodium chloride in water. Extract the organic layer with ethyl acetate.", "Step 6: Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide as a white solid." ] } | |
Numéro CAS |
946241-97-0 |
Nom du produit |
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide |
Formule moléculaire |
C28H34N4O4 |
Poids moléculaire |
490.604 |
Nom IUPAC |
N-butyl-2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H34N4O4/c1-2-3-17-29-25(33)18-20-13-15-22(16-14-20)32-27(35)23-11-7-8-12-24(23)31(28(32)36)19-26(34)30-21-9-5-4-6-10-21/h7-8,11-16,21H,2-6,9-10,17-19H2,1H3,(H,29,33)(H,30,34) |
Clé InChI |
KTSRRCWQOGNFCX-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Z)-3-{(2Z)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589348.png)

![4-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2589352.png)
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2589354.png)
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2589355.png)



![5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2589362.png)
![4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B2589364.png)
![(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2589365.png)
